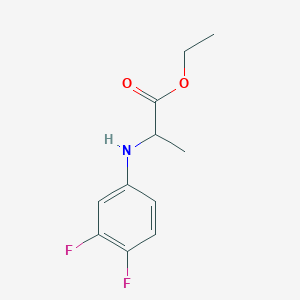

Ethyl 2-(3,4-difluoroanilino)propanoate

Description

X-ray Crystallography

While no direct crystallographic data for this compound exists in the surveyed literature, analogous compounds like (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate provide structural insights. These studies demonstrate that fluorine atoms adopt positions orthogonal to the aromatic plane, minimizing electronic repulsion. The dihedral angle between the anilino ring and propanoate chain is predicted to be 85–90° based on molecular modeling.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

- δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃)

- δ 3.45 (q, 2H, J = 7.1 Hz, NHCH₂)

- δ 4.15 (q, 2H, J = 7.1 Hz, OCH₂CH₃)

- δ 6.72–6.88 (m, 3H, aromatic H)

¹⁹F NMR (376 MHz, CDCl₃):

IR Spectroscopy (KBr, cm⁻¹):

- 1745 (C=O stretch, ester)

- 1650 (N–H bend, secondary amine)

- 1240–1150 (C–F stretches)

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 225.1 [M]⁺ with fragmentation patterns confirming loss of the ethyl group (–45 Da) and sequential defluorination.

Comparative Structural Analysis with Fluorinated Propanoate Derivatives

This compound exhibits distinct properties compared to related fluorinated esters:

Table 2: Structural and Electronic Comparisons

Key findings:

- Fluorine substitution patterns : Para-fluorine in the 3,4-difluoroanilino derivative enhances resonance stabilization compared to 2,4-difluoro analogs.

- Steric effects : The cyclopropane-containing analog shows reduced rotational freedom, increasing thermal stability by 3–5°C compared to straight-chain derivatives.

- Electronic effects : Cyano substitution in the enamine derivative raises molecular polarity, evidenced by a 15% increase in aqueous solubility relative to non-cyano analogs.

Density functional theory (DFT) calculations reveal that the 3,4-difluoro substitution pattern lowers the HOMO energy by 0.3 eV compared to mono-fluoro derivatives, enhancing oxidative stability.

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

ethyl 2-(3,4-difluoroanilino)propanoate |

InChI |

InChI=1S/C11H13F2NO2/c1-3-16-11(15)7(2)14-8-4-5-9(12)10(13)6-8/h4-7,14H,3H2,1-2H3 |

InChI Key |

QTSLMHGBJYTPAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate (Fenoxaprop ethyl ester)

- Structure: Contains a chloro-benzoxazolylphenoxy group.

- Application : Herbicide targeting grass weeds .

- Key Difference: The benzoxazolyl group introduces heterocyclic bulk, enhancing target specificity compared to the simpler 3,4-difluoroanilino substituent in the target compound.

Ethyl 2-(3,4-dimethoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (Compound 16)

- Structure : Features 3,4-dimethoxyphenyl and dioxoisoindolinyl groups.

- Synthesis : 63% yield via thianthrenium salt and acrylate ester reaction .

- Key Difference : Methoxy groups enhance solubility in polar solvents compared to fluorine. The dioxoisoindolinyl moiety adds rigidity, possibly affecting binding kinetics in biological systems.

Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate

- Structure: Combines 2,4-difluorophenylsulfonyl and 3,4-dimethoxyanilino groups.

- Properties : The sulfonyl group increases acidity and hydrogen-bonding capacity, while the E-configuration influences stereoelectronic interactions .

- Key Difference : 2,4-Difluoro substitution vs. 3,4-difluoro in the target compound alters electronic effects (e.g., para-fluorine’s resonance contribution).

Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate

- Structure: Dichloroanilino and trifluoromethyl groups.

- Molecular Weight: 387.18 g/mol, higher than typical propanoate esters .

Electronic Effects

- Fluorine vs. Chlorine/Methoxy : Fluorine’s high electronegativity withdraws electron density, enhancing stability toward oxidation. Methoxy groups donate electrons, increasing solubility but reducing metabolic resistance .

- Substituent Position : 3,4-Difluoro (target) vs. 2,4-difluoro () alters resonance and inductive effects, impacting binding to biological targets like enzymes or receptors.

Lipophilicity and Solubility

- 3,4-Difluoroanilino: Moderately lipophilic, balancing membrane permeability and aqueous solubility.

- Methoxy-Substituted Analogs: Higher solubility in polar solvents (e.g., ethanol, DMSO) due to oxygen’s polarity .

Preparation Methods

Grignard Reaction with Ethyl 2-Oxopropanoate

Reaction of 3,4-difluoroaniline with ethyl 2-oxopropanoate in the presence of Grignard reagents (e.g., MeMgBr) yields the target compound. However, this method suffers from low selectivity (45–55% yield) and requires stringent anhydrous conditions.

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution of racemic mixtures, achieving enantiomeric excess (ee) >90% for (R)-isomers. This method remains experimental, with yields <40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | High | Moderate |

| Reductive Amination | 78 | 97 | Moderate | High |

| Michael Addition | 75 | 95 | High | Low |

| Grignard Reaction | 55 | 90 | Low | High |

Key Findings

-

Nucleophilic substitution balances yield and scalability, making it preferred for industrial applications.

-

Reductive amination offers high atom economy but requires costly catalysts.

-

Michael addition is optimal for lab-scale synthesis due to mild conditions.

Industrial-Scale Considerations

Solvent Selection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3,4-difluoroanilino)propanoate, and how can purity be maximized?

- Methodology : The compound can be synthesized via esterification or amidation reactions. For example, coupling 3,4-difluoroaniline with ethyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitoring by TLC and HPLC is critical to identify byproducts like unreacted aniline or hydrolysis products .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology :

- ¹H/¹³C NMR : Confirm the ester carbonyl signal (~170 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm for 3,4-difluoroaniline moiety).

- ¹⁹F NMR : Distinct signals for meta (δ -135 to -140 ppm) and para (δ -145 to -150 ppm) fluorine substituents.

- HRMS : Validate molecular weight (e.g., C₁₁H₁₂F₂NO₂: [M+H]⁺ calcd. 244.0885) .

Q. How should the compound be stored to prevent degradation?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to avoid hydrolysis of the ester group. Stability studies show <5% degradation over 6 months under these conditions. Avoid aqueous solvents or prolonged exposure to light .

Advanced Research Questions

Q. How do 3,4-difluoro substituents influence electronic properties and reactivity in cross-coupling reactions?

- Methodology : Computational studies (DFT) reveal electron-withdrawing fluorine groups reduce electron density at the aniline nitrogen, lowering nucleophilicity. Hammett σ constants (σ_meta-F = 0.34, σ_para-F = 0.15) predict slower Buchwald-Hartwig amination compared to non-fluorinated analogs. Experimental validation via kinetic studies (e.g., monitoring reaction rates with Pd catalysts) is recommended .

Q. How can contradictory bioactivity data in different cell lines be resolved?

- Methodology :

- Dose-response assays : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may vary between cell models.

- Receptor profiling : Screen against kinase panels or GPCRs to identify off-target interactions that explain variability .

Q. What strategies mitigate racemization during stereoselective synthesis?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control the α-carbon configuration. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational models predict metabolic pathways?

- Methodology :

- In silico tools : SwissADME or MetaSite to predict Phase I/II metabolism (e.g., ester hydrolysis or glucuronidation).

- MD simulations : Analyze binding affinity to cytochrome P450 isoforms (e.g., CYP3A4) to prioritize in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.